Methyl 6-piperidinonicotinate

Overview

Description

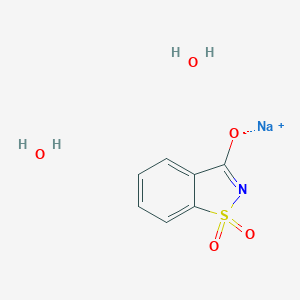

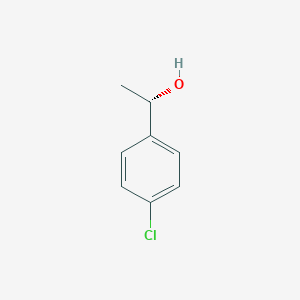

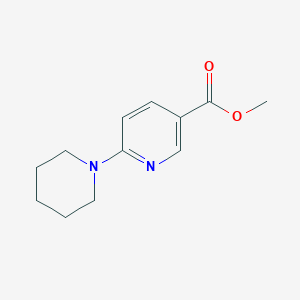

Methyl 6-piperidinonicotinate is a chemical compound with the molecular formula C12H16N2O2 . It is also known by the synonyms BUTTPARK 99\12-72 and methyl 6-piperidin-1-ylpyridine-3-carboxylate . The molecular weight of this compound is 220.2676 .

Synthesis Analysis

While specific synthesis methods for Methyl 6-piperidinonicotinate were not found, there are related compounds with similar structures that have documented synthesis methods. For instance, the synthesis method of 6-formyl methyl nicotinate involves taking 6-methyl nicotinate as a raw material, using glacial acetic acid as a solvent, and reacting under the action of bromine and sodium acetate . Another method for synthesizing stable 6-methyl nicotine takes 6-methyl nicotinate and gamma-butyrolactone as starting raw materials and sequentially carries out ester condensation reaction, ring opening reaction, reduction reaction, halogenation reaction, and amination ring closure reaction .Molecular Structure Analysis

The molecular structure of Methyl 6-piperidinonicotinate is complex, with a piperidine nucleus playing a significant role . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .Physical And Chemical Properties Analysis

Methyl 6-piperidinonicotinate has been confirmed to be 98% pure utilizing 1H NMR, chiral UPLC UV, and GC-MS . The aerosol transfer efficiency of a similar compound, 6-methylnicotine, was found to be similar to that of nicotine .Scientific Research Applications

Pharmacology: Anticancer Applications

Methyl 6-piperidinonicotinate, as a derivative of piperidine, shows promise in anticancer pharmacology. Piperidine derivatives are known to exhibit a range of biological activities, including anticancer properties . They are utilized in the synthesis of drugs that target various signaling pathways essential for cancer development, such as STAT-3, NF-κB, and PI3k/Akt . The compound’s potential in enhancing the efficacy of existing anticancer agents or as a scaffold for new drug development is significant.

Neuropharmacology: Central Nervous System Disorders

In neuropharmacology, Methyl 6-piperidinonicotinate may have applications in the treatment of central nervous system disorders. Piperidine structures are often explored for their effects on neurological pathways and have been associated with therapeutic potential in conditions like Parkinson’s, Tourette’s, and ADHD . Research into this compound could lead to new insights into the modulation of neural activity and the development of novel treatments.

Biochemistry: RNA Methylation

Methyl 6-piperidinonicotinate could play a role in the study of RNA methylation processes, such as N6-methyladenosine (m6A), which is crucial in regulating RNA stability and gene expression . Understanding the interaction of piperidine derivatives with RNA could provide new avenues for manipulating gene expression in various biological and disease processes.

Agriculture: Pesticide Development

The structural features of Methyl 6-piperidinonicotinate may be beneficial in the development of pesticides. Piperidine derivatives have been used to create compounds with insecticidal properties . Research into this compound could contribute to the creation of more effective and environmentally friendly pesticides.

Material Science: Supramolecular Chemistry

In material science, Methyl 6-piperidinonicotinate could contribute to the field of supramolecular chemistry, where piperidine derivatives are used to construct complex molecular assemblies . Its potential for creating novel materials with specific properties like conductivity or reactivity is an area of active research.

Environmental Science: Pollution Impact Studies

Methyl 6-piperidinonicotinate might be relevant in environmental science, particularly in studies assessing the impact of pollution on health. Piperidine structures have been implicated in the body’s response to environmental pollutants, influencing methylation modifications that affect health . This compound could serve as a model to understand and mitigate the effects of environmental toxins.

Medicinal Chemistry: Drug Synthesis

The compound’s role in medicinal chemistry is pivotal, as piperidine rings are common in FDA-approved drugs . Methyl 6-piperidinonicotinate could be used to synthesize new drugs or improve existing ones, leveraging its piperidine structure to enhance drug properties like selectivity and potency.

Analytical Chemistry: Biomarker Research

Lastly, in analytical chemistry, Methyl 6-piperidinonicotinate could be investigated as a potential biomarker for certain diseases or environmental exposures . Its structural specificity might allow for precise tracking of biological changes in response to various stimuli.

Safety and Hazards

Future Directions

There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD . The FDA needs to determine whether, in its view, 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .

Mechanism of Action

properties

IUPAC Name |

methyl 6-piperidin-1-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-12(15)10-5-6-11(13-9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSPHYCMAZIKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383373 | |

| Record name | methyl 6-piperidinonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132521-82-5 | |

| Record name | methyl 6-piperidinonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.